

Methyl 4-hydroxyquinoline-8-carboxylate CAS number

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Compound of Interest

Compound Name: Methyl 4-hydroxyquinoline-8-carboxylate

Cat. No.: B1365160

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An In-depth Technical Guide to **Methyl 4-hydroxyquinoline-8-carboxylate**

This guide provides a comprehensive technical overview of **Methyl 4-hydroxyquinoline-8-carboxylate**, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, structural characteristics, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Compound Identity

Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in drug discovery due to its wide range of biological activities.^[1] The molecule's formal identity is established by its unique CAS Registry Number.

Parameter	Value	Source
Chemical Name	Methyl 4-hydroxyquinoline-8-carboxylate	[2]
CAS Registry Number	860206-84-4	[2]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2]
Molecular Weight	203.19 g/mol	[2]

The structure is characterized by a quinoline ring system with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position.[\[2\]](#) This specific arrangement of functional groups dictates its chemical behavior and potential utility.[\[2\]](#)

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.[\[2\]](#) This tautomerism significantly influences its reactivity, spectroscopic properties, and biological interactions.[\[2\]](#)

Caption: Keto-enol tautomerism of the core scaffold.

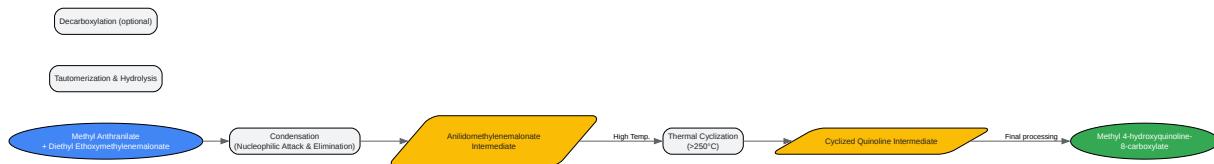
Synthesis and Mechanistic Insights

The synthesis of the 4-hydroxyquinoline scaffold is most classically achieved via the Gould-Jacobs reaction, first reported in 1939.[\[3\]](#)[\[4\]](#) This robust method remains a cornerstone for preparing 4-hydroxyquinoline derivatives and is highly relevant for the synthesis of **Methyl 4-hydroxyquinoline-8-carboxylate**.[\[3\]](#)[\[5\]](#)

The reaction proceeds through a sequence of condensation followed by a high-temperature intramolecular cyclization.[\[3\]](#) The choice of starting materials is crucial. For the target molecule, the synthesis would logically start with Methyl anthranilate (or a closely related derivative) and an appropriate malonic ester, such as diethyl ethoxymethylenemalonate.

The Gould-Jacobs Reaction Pathway:

- Condensation: The process begins with a nucleophilic attack from the amino group of an aniline derivative onto an alkoxyethylenemalonate ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[\[3\]](#)[\[5\]](#)
- Thermal Cyclization: This critical step requires high temperatures, typically over 250 °C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[\[3\]](#)[\[4\]](#) The high energy barrier is a defining feature of this reaction.
- Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, readily tautomerizes to the more stable 4-hydroxy-quinoline-3-carboxylate aromatic system.[\[3\]](#)



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Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Conventional High-Temperature Synthesis

This protocol describes a conventional approach using a high-boiling inert solvent to achieve the necessary cyclization temperature.[3]

- Materials:
 - Anilidomethylenemalonate intermediate (synthesized from Methyl anthranilate)
 - High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
 - Reaction flask with reflux condenser
 - Heating mantle
 - Non-polar solvent for precipitation (e.g., Cyclohexane)
- Procedure:

- Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether within a reaction flask equipped with a reflux condenser. The use of an inert, high-boiling solvent can significantly increase cyclization yields, often up to 95%.^[4]
- Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature.^[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product should precipitate from the solvent.
- Purification: Collect the precipitate by filtration. Wash the solid with a cold non-polar solvent like cyclohexane to remove residual high-boiling solvent. The product can be further purified by recrystallization if necessary.

Causality Insight: The choice of a high-boiling, inert solvent like diphenyl ether is critical. It serves as a heat-transfer medium, allowing the reaction to reach the high activation energy required for the 6-electron cyclization without participating in the reaction itself.^[4] Modern adaptations using microwave irradiation can achieve similar results with drastically reduced reaction times.^{[3][6]}

Spectroscopic Characterization

While a definitive, published spectrum for this specific CAS number is not readily available, we can predict its key spectroscopic features based on its structural components and data from closely related analogues.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline ring system. The specific coupling patterns would confirm the substitution pattern.- Methyl Ester Protons: A singlet around δ 3.9-4.1 ppm, integrating to 3 hydrogens.- Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, for the ester carbonyl.- Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon bearing the hydroxyl group (C4) would appear further downfield.- Methyl Carbon: A signal around δ 52-55 ppm for the methyl group of the ester.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ for the hydroxyl group.- C=O Stretch: A strong, sharp absorption band around 1690-1730 cm⁻¹ for the ester carbonyl.- C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z 203, corresponding to the molecular weight of the compound.

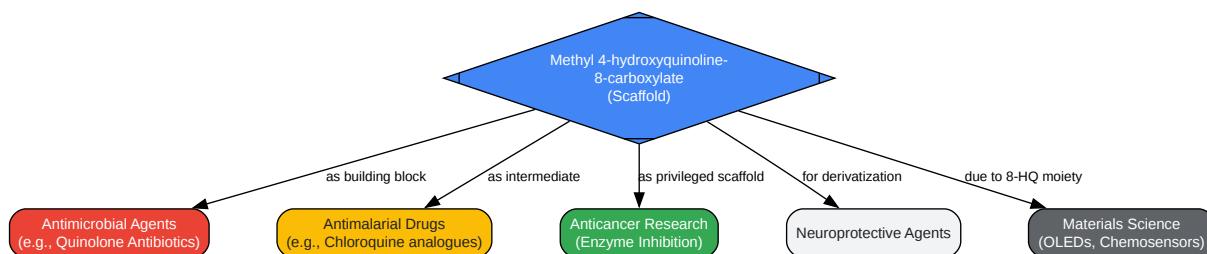
This predicted data provides a robust framework for researchers to confirm the identity and purity of their synthesized material.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.^[1] Derivatives of 8-hydroxyquinoline, in particular, are well-known for their potent biological activities, largely attributed to their ability to chelate metal ions.^[7]

Potential Therapeutic and Research Applications:

- **Antimicrobial & Antimalarial Agents:** The 4-quinolone core is famous for its role in fluoroquinolone antibiotics.^[8] Furthermore, quinoline derivatives are key intermediates in the synthesis of antimalarial drugs.^[9] The subject compound serves as a valuable building block for developing new agents in this space.
- **Anticancer Research:** Many quinoline and quinolinone derivatives have been investigated as anticancer agents.^[1] The 8-hydroxyquinoline moiety, in particular, has been incorporated into compounds designed to target various cancer-related pathways.^[10]
- **Neuroprotective Agents:** Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with potential neuroprotective properties.^[8] This highlights the potential for other substituted quinolines to be explored for neurological applications.
- **Chelating Agents & Sensors:** 8-Hydroxyquinoline is a classic chelating ligand.^[7] The presence of this moiety in **Methyl 4-hydroxyquinoline-8-carboxylate** makes it a candidate for developing fluorescent chemosensors for metal ions or as a metal-sequestering therapeutic agent.^[7]
- **Materials Science:** Due to their photoluminescent properties, 8-hydroxyquinoline derivatives are used in the development of organic light-emitting diodes (OLEDs).^{[7][11]}



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Caption: Potential application pathways for the title compound.

Safety and Handling

As with any research chemical, **Methyl 4-hydroxyquinoline-8-carboxylate** should be handled with appropriate care in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Conclusion

Methyl 4-hydroxyquinoline-8-carboxylate (CAS: 860206-84-4) is a versatile heterocyclic compound built upon the biologically significant quinoline scaffold. Its synthesis is accessible through established methods like the Gould-Jacobs reaction, and its structure offers multiple avenues for further chemical modification. The combination of the 4-hydroxyquinolone core and the 8-hydroxyquinoline-like substitution pattern makes it a highly promising starting point for the development of new therapeutics, chemical sensors, and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their discovery and development programs.

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